molecular formula C11H12F2O B1322467 ((3,3-Difluorocyclobutoxy)methyl)benzene CAS No. 637031-86-8

((3,3-Difluorocyclobutoxy)methyl)benzene

Cat. No. B1322467
M. Wt: 198.21 g/mol
InChI Key: FAMVCMFMKPHCPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of “((3,3-Difluorocyclobutoxy)methyl)benzene” is not detailed in the provided papers, similar synthetic strategies can be found in the literature. For instance, the synthesis of complex benzene derivatives often involves palladium-catalyzed reactions or cobalt-catalyzed cycloadditions, as described in the synthesis of tris(benzocyclobutadieno)benzene . Such methods could potentially be adapted for the synthesis of the compound , considering the reactivity of the difluorocyclobutane ring and its potential to undergo ring-opening reactions.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the benzene ring. For example, the presence of a trifluoromethyl group in a benzene derivative can induce a certain dihedral angle between the benzene rings, as seen in the compound (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol . Similarly, the difluorocyclobutoxy group in “((3,3-Difluorocyclobutoxy)methyl)benzene” would likely influence the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

Benzene derivatives can participate in various chemical reactions, including cycloadditions and cross-coupling reactions. The regioselectivity of these reactions can be directed by certain substituents, as seen in the case of (trifluoromethanesulfonyloxy)benzynes . The difluorocyclobutoxy group in “((3,3-Difluorocyclobutoxy)methyl)benzene” may also direct the reactivity of the molecule, potentially leading to unique regioselective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are closely related to their molecular structures. For instance, the electronic properties, such as band gap energies and reactive sites, can be studied using computational methods like density functional theory (DFT) . The presence of a difluorocyclobutoxy group would affect the compound's solubility, boiling point, and stability. Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, would be unique to the compound and could be analyzed using similar computational techniques.

Scientific Research Applications

Methylation of Benzene

  • Benzene Methylation with Zeolites : The methylation of benzene by methanol has been studied using acidic zeolites H-ZSM-5 and H-beta. These zeolites affect the rate of methylation, with H-ZSM-5 showing a considerably faster rate. This is attributed to the optimal confinement of reacting species in the medium pore material and the co-adsorption of methanol and benzene being energetically favored in H-ZSM-5 (J. V. D. Mynsbrugge et al., 2012).

Trifluoromethylation

  • Electrophilic Trifluoromethylation : A study on the trifluoromethylation of aromatic compounds using hypervalent iodine reagents has been conducted. This process is facilitated by a catalyst and yields various aromatic and heteroaromatic compounds (E. Mejía & A. Togni, 2012).

Hydroxylation of Benzene

  • Hydroxylation of Benzene with Nonheme FeIII-OOH : The addition of Sc3+ or HClO4 to a nonheme FeIII-OOH intermediate has been shown to activate the hydroxylation of benzene and cyclohexane. This process involves the formation of a highly electrophilic FeV═O oxidant (Subhasree Kal et al., 2018).

Fluorescence Applications

  • Benzene-Based Fluorophores : Research on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has unveiled a novel architecture for green fluorophores. This compound exhibits high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent (Teruo Beppu et al., 2015).

Electropolymerization

  • Electropolymerization of Benzene : A study on the electropolymerization of benzene in a room temperature ionic liquid has been conducted. This method leads to the formation of a black deposit with spherulitic morphology, indicating the presence of poly(para)phenylene (S. Z. E. Abedin et al., 2004).

Kinetic Modeling and Combustion

  • Methylcyclohexane Pyrolysis and Combustion : Research on methylcyclohexane, a representative cycloalkane component in fuel surrogates, shows its importance in understanding combustion chemistry for larger cycloalkanes and practical fuels. This study involves kinetic modeling and the investigation of intermediates formed during pyrolysis and combustion (Zhandong Wang et al., 2014).

properties

IUPAC Name

(3,3-difluorocyclobutyl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c12-11(13)6-10(7-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMVCMFMKPHCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3,3-Difluorocyclobutoxy)methyl)benzene

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